

1H-Indol-4-ol: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1H-indol-4-ol	
Cat. No.:	B018505	Get Quote

CAS Number: 2380-94-1 IUPAC Name: 1H-indol-4-ol

This technical guide provides an in-depth overview of **1H-indol-4-ol**, a significant indole derivative with applications in pharmaceutical synthesis and potential for broader biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

1H-indol-4-ol, also known as 4-hydroxyindole, is a solid crystalline substance.[1] Key physicochemical properties are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C8H7NO	[2]
Molecular Weight	133.15 g/mol	[2]
Melting Point	97-99 °C	[1]
Boiling Point	245.66 °C (estimate)	[1]
Density	1.1475 g/cm³ (estimate)	[1]
Water Solubility	Slightly soluble	[1]
LogP	1.57	[3]
рКа	9.89 ± 0.40 (Predicted)	[3]

Synthesis of 1H-indol-4-ol

Several synthetic routes to **1H-indol-4-ol** have been reported. One notable and efficient method involves the use of a microwave synthesizer, which significantly reduces reaction times.

Experimental Protocol: Microwave-Assisted Synthesis

A detailed experimental protocol for the synthesis of **1H-indol-4-ol** is as follows:

Materials:

- Starting material (e.g., a protected or pre-functionalized indole precursor)
- Sodium hydroxide (NaOH)
- Water
- Microwave synthesizer

Procedure:



- A mixture of the starting material, sodium hydroxide (350 mg), and water (3 mL) is placed in a 10 mL sealed tube suitable for microwave synthesis.
- The mixture is heated in the microwave synthesizer for 30 seconds at 50°C to facilitate dissolution.
- The resulting solution is then irradiated with 70W power at 90°C for 2 minutes under high stirring.
- After cooling, the reaction mixture is acidified with hydrochloric acid.
- Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl
 acetate.
- The combined ethyl acetate layers are washed with water.
- The solvent is evaporated under vacuum at a temperature below 50°C to yield 1H-indol-4ol.

This method has been reported to produce **1H-indol-4-ol** in high yield (approximately 92%).

Role in Pharmaceutical Synthesis: Precursor to Pindolol

1H-indol-4-ol is a crucial intermediate in the synthesis of Pindolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.[4]

Experimental Protocol: Synthesis of a Pindolol Intermediate from 1H-indol-4-ol

The following protocol outlines the synthesis of a key intermediate in the production of Pindolol, starting from **1H-indol-4-ol**.

Materials:

1H-indol-4-ol



- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Water
- Toluene

Procedure:

- In a round bottom flask, combine water (8 mL), sodium hydroxide (250 mg, 6.25 mmol), and
 1H-indol-4-ol (300 mg, 2.25 mmol).
- Add epichlorohydrin (0.8 mL, 10 mmol) to the mixture under stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 7-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Once the 1H-indol-4-ol is consumed, add 10 mL of toluene to the reaction mixture and stir for 15 minutes.
- Separate the organic and aqueous layers.
- Extract the aqueous layer twice with 5 mL of toluene.
- The combined organic layers contain the desired pindolol intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.

This intermediate can then be further reacted to yield Pindolol.

Biological and Pharmacological Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[5] While specific quantitative data for **1H-indol-4-ol** is limited in the public domain, its derivatives and the broader class of indole compounds are known to interact with various biological targets.

Interaction with Serotonin Receptors







Indole derivatives are known to have an affinity for serotonin receptors. For instance, psilocybin, a psychedelic compound, is chemically known as [3-[2-(dimethylamino)-ethyl]-1H-indol-4-yl] dihydrogen phosphate, highlighting the significance of the indol-4-ol moiety.[6] The structural similarity of the indole core to serotonin allows these compounds to modulate serotonergic pathways. Derivatives of **1H-indol-4-ol** have been investigated for their affinity to the serotonin transporter and the 5-HT1A receptor, showing promise for the development of new antidepressants.

Kinase Inhibition

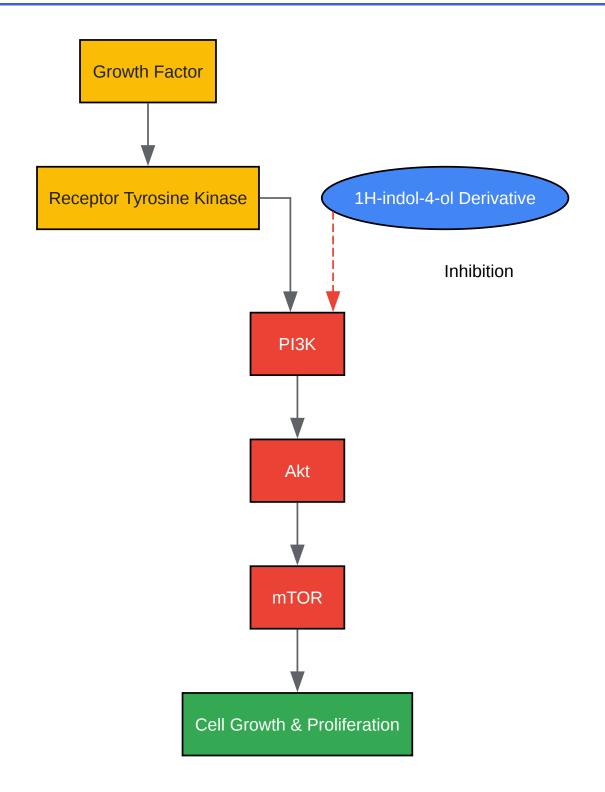
Indole-based compounds have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is implicated in diseases such as cancer.[7] The general mechanism of action for many indole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain.

A generalized workflow for evaluating the kinase inhibitory potential of a compound like **1H-indol-4-ol** is depicted below.

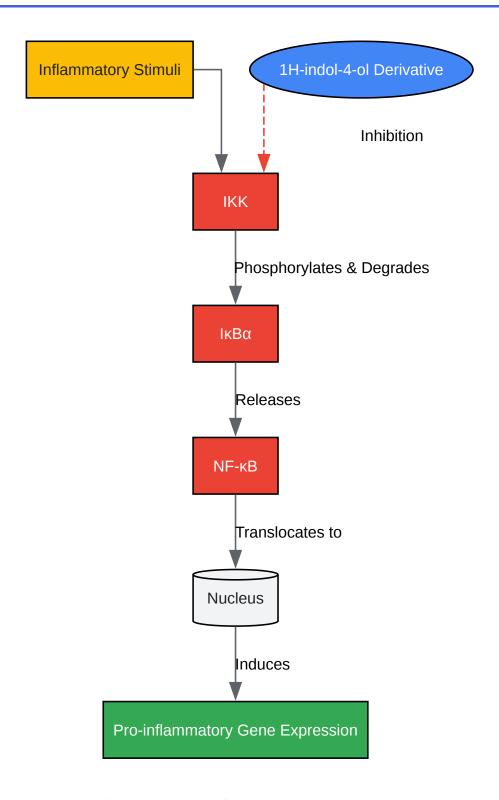












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